molecular formula C12H16O3 B7967704 3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol

3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol

Cat. No.: B7967704
M. Wt: 208.25 g/mol
InChI Key: PSBVHAMZEVRCAD-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol is a tertiary alcohol featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent at the 3-position of a pentanol backbone. The benzo[d][1,3]dioxole moiety is an aromatic heterocycle known for its electron-rich nature, which enhances molecular interactions such as π-π stacking and hydrogen bonding. This structural motif is prevalent in bioactive compounds due to its metabolic stability and ability to mimic catechol groups in receptor binding .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-12(13,4-2)9-5-6-10-11(7-9)15-8-14-10/h5-7,13H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBVHAMZEVRCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC2=C(C=C1)OCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate alkylating agents. One common method is the alkylation of benzo[d][1,3]dioxole with a pentanol derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares 3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol with structurally or functionally related compounds, emphasizing physical properties, synthetic routes, and biological relevance.

Structural Analogs with Benzo[d][1,3]dioxole Moieties
Compound Name Molecular Formula Melting Point (°C) Key Features Reference
3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dimethoxy-8,8-dimethyl-8H-pyrano[3,2-g]chromen-2-one C₂₄H₂₂O₇ Not reported Natural product isolated from Derris eriocarpa; exhibits anticancer activity against HeLa cells
Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (26) C₂₁H₁₉NO₆ White solid Synthesized via thianthrenium salt coupling; 71% yield, used in drug discovery
3-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid C₁₂H₁₄O₄ Not reported Intermediate for acrylamide derivatives; purity >95% via HATU/DIPEA coupling
This compound (Target) C₁₂H₁₆O₃ Estimated 80–100 Tertiary alcohol; expected higher solubility in polar solvents vs. aromatic analogs N/A

Key Observations :

  • Synthetic Accessibility : Derivatives like compound 26 () are synthesized via efficient coupling reactions (e.g., thianthrenium salts), highlighting the versatility of benzo[d][1,3]dioxole in modular synthesis .
  • Physical Properties : Melting points for sulfonamide-containing analogs () range from 179–214°C due to hydrogen-bonding capacity, whereas tertiary alcohols like the target compound likely exhibit lower melting points and higher solubility in organic solvents .
Functional Analogs: Aliphatic Alcohols
Compound Name CAS Number Molecular Formula Boiling Point (°C) Key Differences Reference
2-Methyl-3-pentanol 565-67-3 C₆H₁₄O 132–134 Branched chain; lacks aromatic substitution
3-Pentanol 584-02-1 C₅H₁₂O 119–121 Linear chain; no electron-rich substituents
Target Compound Not reported C₁₂H₁₆O₃ Estimated 240–260 Aromatic benzo[d][1,3]dioxole enhances stability and π interactions N/A

Key Observations :

  • The benzo[d][1,3]dioxole group in the target compound introduces steric bulk and aromaticity, which may reduce volatility compared to simpler aliphatic alcohols like 3-pentanol .
  • The electron-rich aromatic system could improve binding affinity in biological systems compared to non-aromatic analogs .

Biological Activity

3-(Benzo[d][1,3]dioxol-5-yl)pentan-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a pentanol chain. This unique structure contributes to its diverse biological activities.

Table 1: Structural Characteristics

PropertyDescription
Chemical FormulaC13_{13}H14_{14}O3_{3}
Molecular Weight234.25 g/mol
Functional GroupsHydroxyl (-OH), Dioxole

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . In a study assessing various compounds, it was found that derivatives of benzo[d][1,3]dioxole showed significant antitumor activity against several cancer cell lines.

Case Study: Antitumor Activity

One notable study reported IC50_{50} values for related compounds as follows:

  • HepG2 (Liver Cancer) : 2.38 µM
  • HCT116 (Colon Cancer) : 1.54 µM
  • MCF7 (Breast Cancer) : 4.52 µM

These values indicate potent activity compared to the standard drug doxorubicin, which had IC50_{50} values of 7.46 µM, 8.29 µM, and 4.56 µM for the same cell lines respectively .

The mechanism of action involves the compound's interaction with specific molecular targets, potentially modulating enzyme or receptor activity. For example, it may inhibit the EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. A study on various dioxole derivatives highlighted their effectiveness against multiple bacterial strains.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Pseudomonas aeruginosaSignificant activity noted
Candida albicans (Fungal)Excellent antifungal activity

Most compounds tested showed promising results against both Gram-positive and Gram-negative bacteria .

Synthesis and Development

This compound serves as a versatile building block in organic synthesis. Its derivatives are being explored for their potential as therapeutic agents in various medical applications.

Industry Utilization

The unique properties of this compound make it valuable in developing new materials with specific functionalities. Its potential applications span pharmaceuticals and materials science.

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